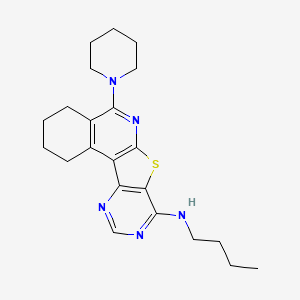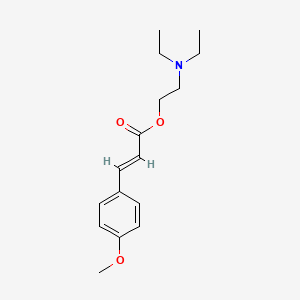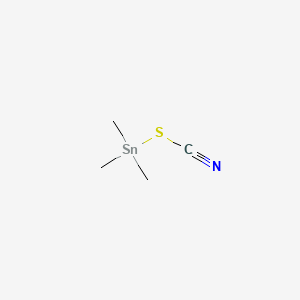
3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a hydroxy group, a methylphenyl group, and a phenyl group attached to an isoindolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrone Derivatives: These compounds have a similar aromatic structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties, these compounds share structural similarities with isoindolinones.
Uniqueness
3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
3532-72-7 |
|---|---|
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO2/c1-15-8-7-11-17(14-15)22-20(23)18-12-5-6-13-19(18)21(22,24)16-9-3-2-4-10-16/h2-14,24H,1H3 |
Clave InChI |
XVQCPZPTOSYJBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)

![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)

